
Methyl 5-chloro-2-oxoindoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloro-2-oxoindoline-6-carboxylate is a chemical compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-oxoindoline-6-carboxylate typically involves the reaction of 5-chloro-2-oxoindoline with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-chloro-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyindoline derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Methyl 5-chloro-2-oxoindoline-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indoline derivatives, which are used in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-chloro-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biological pathways, which is useful in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-oxoindole-6-carboxylate
- Methyl 2-oxoindoline-6-carboxylate
- Methyl 5-bromo-2-oxoindoline-6-carboxylate
Uniqueness
Methyl 5-chloro-2-oxoindoline-6-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Propiedades
Fórmula molecular |
C10H8ClNO3 |
|---|---|
Peso molecular |
225.63 g/mol |
Nombre IUPAC |
methyl 5-chloro-2-oxo-1,3-dihydroindole-6-carboxylate |
InChI |
InChI=1S/C10H8ClNO3/c1-15-10(14)6-4-8-5(2-7(6)11)3-9(13)12-8/h2,4H,3H2,1H3,(H,12,13) |
Clave InChI |
JTRYLHJNVRIYAG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C2CC(=O)NC2=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


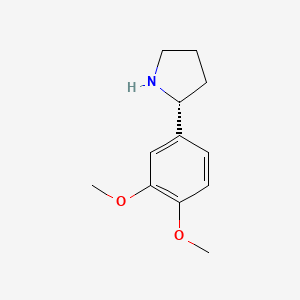

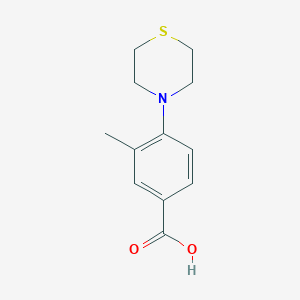
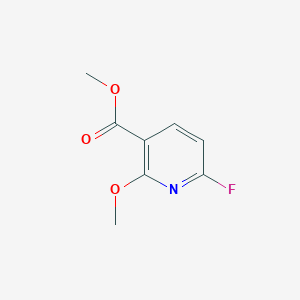

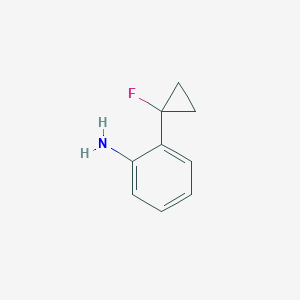
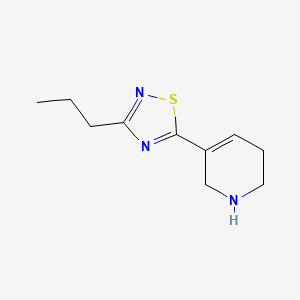
![5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13892150.png)
![4-Methylpyrimido[2,1-a]isoquinolin-2-one](/img/structure/B13892153.png)
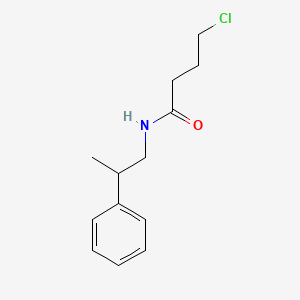
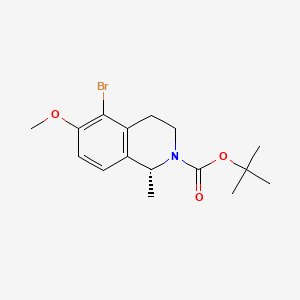
![2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13892166.png)


